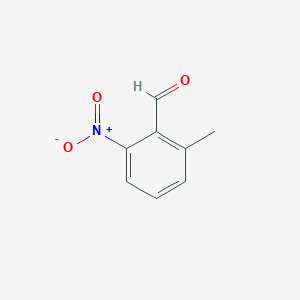

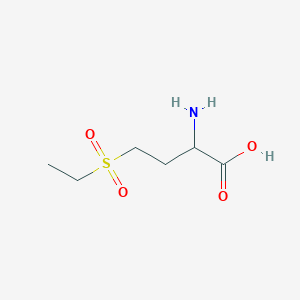

5-(2-Methoxyphenyl)-5-oxovaleric acid

概要

説明

Synthesis Analysis

The synthesis of compounds related to 5-(2-Methoxyphenyl)-5-oxovaleric acid involves various chemical reactions, including rearrangements and cyclization processes. For example, 1-methoxy- and 1-hydroxy-2-oxindoles can rearrange in acidic solutions to 5-substituted 2-aminophenylacetic acid derivatives, which are then cyclized to the corresponding 2-oxindoles upon heating. This method provides a route to synthesize 5-methoxyindole derivatives, illustrating the complexity and versatility of synthetic strategies for such compounds (Sakamoto, Hosoda, & Kikugawa, 1988).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates significant complexity. For instance, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid exhibits a crystalline structure stabilized by intermolecular hydrogen bonds, showcasing the detailed molecular interactions that can exist in compounds with methoxyphenyl groups (Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions of compounds bearing the methoxyphenyl moiety can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate can produce 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, illustrating the chemical versatility of methoxyphenyl-containing compounds (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as crystalline structure and vibrational spectra, have been extensively studied. The crystal and molecular structure of 5-methoxyindole-2-carboxylic acid, for example, is determined by single crystal X-ray diffraction analysis, infrared spectra, and density functional calculations, providing insight into the intermolecular interactions and the stability of the crystalline form (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

Chemical Properties Analysis

The chemical properties of 5-(2-Methoxyphenyl)-5-oxovaleric acid and similar compounds are characterized by their reactivity in various chemical reactions. For instance, the study of the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester highlights the potential for nucleophilic substitution and cyclization reactions, indicative of the reactive nature of these compounds (Pimenova et al., 2003).

科学的研究の応用

Anti-inflammatory Applications : β-oxidation-resistant indole-based 5-oxo-ETE receptor antagonists, which include derivatives of 5-(2-Methoxyphenyl)-5-oxovaleric acid, have shown potential as anti-inflammatory agents. These compounds, particularly those with cyclopropyl and cyclobutyl substituents, exhibit better tolerance though slightly less potency compared to 3S-methyl compounds (Qiuji Ye et al., 2017).

Analytical Chemistry : A specific and sensitive GC-FID method was developed for analyzing low-level impurities in 5-chlorovaleroyl chloride, a compound related to 5-(2-Methoxyphenyl)-5-oxovaleric acid. This method provides a reliable and robust means for analyzing acid chlorides or acid halides (L. Tang et al., 2010).

Synthesis of Salts : A study demonstrated the conversion of methoxy groups in phenyl substituents to 5-oxo-5,6,7,8-tetrahydrothiochromylium salts with significant yields. This indicates a novel synthetic pathway for these compounds (V. G. Kharchenko et al., 1982).

Antibacterial and Antituberculosis Activity : Oxovanadium complexes derived from fluoroquinolones and azodye rhodanine, which include derivatives of 5-(2-Methoxyphenyl)-5-oxovaleric acid, have shown potent antibacterial and antituberculosis activity. Some specific complexes demonstrated significant potency against Mycobacterium tuberculosis (Sanjay B. Gajera et al., 2015).

Electrochemical Detection of DNA : Methoxyphenol (MOP), a derivative of 5-(2-Methoxyphenyl)-5-oxovaleric acid, has been used as an oxidizable DNA label for electrochemical detection. This application offers an independent detection method for modified DNA (A. Šimonová et al., 2014).

Corrosion Inhibition : The novel 1,3,4-thiadiazole derivative 5-AMT, a derivative of 5-(2-Methoxyphenyl)-5-oxovaleric acid, has been found to effectively protect mild steel in acidic environments, indicating its potential as a corrosion inhibitor (A. Attou et al., 2020).

Bacterial Degradation : Research has shown that bacteria can metabolize catechol into 4-hydroxy-2-oxovalerate, a compound related to 5-(2-Methoxyphenyl)-5-oxovaleric acid, suggesting potential applications in biodegradation or bioremediation (S. Dagley & D. Gibson, 1965).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICOZHKAHFZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645315 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxyphenyl)-5-oxovaleric acid | |

CAS RN |

105253-92-7 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)

![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)